Benzeneethanamine, alpha-(1-methylethyl)-

Vue d'ensemble

Description

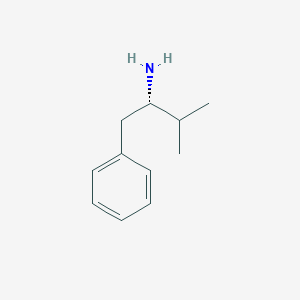

“Benzeneethanamine, alpha-(1-methylethyl)-” is a chemical compound with the molecular formula C12H19N . It is also known by other names such as Isopropylamphetamine and N-Isopropyl-1-phenyl-2-propanamine .

Synthesis Analysis

“Benzeneethanamine, alpha-(1-methylethyl)-” is used as an intermediate in the pharmaceutical industry as a precursor to the manufacture of some drugs . The synthesis of this compound involves various chemical reactions, including N-nitrosation of secondary amines with TBBDA and PBBS .Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, alpha-(1-methylethyl)-” contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving “Benzeneethanamine, alpha-(1-methylethyl)-” are complex and varied. It is used in the synthesis of various compounds, including N-nitrosation of secondary amines with TBBDA and PBBS .Physical And Chemical Properties Analysis

“Benzeneethanamine, alpha-(1-methylethyl)-” is an oily liquid that is insoluble in water . It has a molecular weight of 177.2860 .Applications De Recherche Scientifique

Synthesis and Pharmacological Exploration

Derivatives of Phenethylamine for Novel Therapeutic Classes : Research into derivatives of Benzeneethanamine, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine, has led to the identification of compounds with novel psychoactive effects. These compounds, evaluated in psychopharmacology studies, demonstrate potential in facilitating psychotherapy, suggesting a new pharmacologic class termed "entactogens" (Nichols et al., 1986).

Environmental and Analytical Chemistry

Detection of Environmental Contaminants : A study on the determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of Benzeneethanamine, in serum and urine showcases the development of analytical methods for detecting such compounds. This is crucial for understanding the environmental and toxicological impact of novel psychoactive substances (Poklis et al., 2014).

Chemical and Material Science

Innovative Luminescent Materials : The study of platinum(II) complexes of 1,3-di(2-pyridyl)benzene, a compound structurally related to Benzeneethanamine, reveals remarkable luminescence properties. These findings contribute to the development of new materials for imaging applications and displays due to enhanced spectroscopic signals (Williams et al., 2003).

Toxicology and Safety

Genotoxic Effects of Related Compounds : Research on the genotoxic effects of benzene and related compounds like toluene, ethylbenzene, and xylene to human lymphocytes using the comet assay highlights the potential DNA-damaging effects of these volatile organic compounds. This study is essential for assessing the risks associated with exposure to benzene and its analogs (Chen et al., 2008).

Microbiology and Bioremediation

Anaerobic Benzene Biodegradation : A groundbreaking discovery features two strains of Dechloromonas capable of completely mineralizing benzene anaerobically with nitrate as the electron acceptor. This research opens new avenues for the bioremediation of benzene-contaminated environments, showcasing a biological solution to a significant environmental challenge (Coates et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-3-methyl-1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXXBEHEYPLJPX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196729 | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanamine, alpha-(1-methylethyl)- | |

CAS RN |

46114-16-3 | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046114163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)

![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate](/img/structure/B1621578.png)